L1BC8

PROTAC BRD4 IC50

L1BC8 (also referred to as compound 13a) is a heterobifunctional BRD4-targeting PROTAC degrader. Structurally, it comprises a BRD4 ligand, a VHL E3 ligase ligand, and a PROTAC linker, with a molecular formula of C86H98F2N16O18S2 and a molecular weight of 1745.9 g/mol.

Molecular Formula C86H98F2N16O18S2
Molecular Weight 1745.9 g/mol
Cat. No. B15602694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL1BC8
Molecular FormulaC86H98F2N16O18S2
Molecular Weight1745.9 g/mol
Structural Identifiers
InChIInChI=1S/C86H98F2N16O18S2/c1-49-73(123-48-96-49)53-17-13-50(14-18-53)39-95-78(111)67-37-59(105)43-104(67)80(113)74(85(2,3)4)100-68(106)46-120-30-23-52-32-58(36-60(33-52)121-31-28-90-76(109)61-38-66-62(34-54(61)47-124(6,118)119)63-44-101(5)79(112)72-71(63)55(40-93-72)42-103(66)75-64(88)35-56(87)41-94-75)98-84(117)122-45-51-15-19-57(20-16-51)97-77(110)65(12-10-27-92-83(89)116)99-82(115)86(24-11-25-86)81(114)91-26-8-7-9-29-102-69(107)21-22-70(102)108/h13-22,32-36,38,40-41,44,48,59,65,67,74,93,105H,7-12,23-31,37,39,42-43,45-47H2,1-6H3,(H,90,109)(H,91,114)(H,95,111)(H,97,110)(H,98,117)(H,99,115)(H,100,106)(H3,89,92,116)/t59-,65+,67+,74-/m1/s1
InChIKeyQLICKLWRUHDJHI-PXYLJKOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

L1BC8: BRD4 PROTAC Degrader and ADC Drug-Linker Conjugate for Targeted Protein Degradation Research


L1BC8 (also referred to as compound 13a) is a heterobifunctional BRD4-targeting PROTAC degrader . Structurally, it comprises a BRD4 ligand, a VHL E3 ligase ligand, and a PROTAC linker, with a molecular formula of C86H98F2N16O18S2 and a molecular weight of 1745.9 g/mol . Notably, L1BC8 is also designed as a drug-linker conjugate, enabling its use in the synthesis of Antibody-Drug Conjugates (ADCs) .

Why L1BC8 Cannot Be Substituted by Standard BRD4 Inhibitors or General PROTACs


Generic substitution with standard BRD4 inhibitors (e.g., (+)-JQ1) or other PROTACs is scientifically invalid due to L1BC8's unique dual functionality. While many BRD4-targeting molecules act solely as inhibitors or degraders, L1BC8 is both a potent PROTAC degrader and a drug-linker conjugate ready for ADC synthesis . This dual design is a critical differentiator. Furthermore, even when compared to the well-known BRD4 inhibitor (+)-JQ1, L1BC8 demonstrates superior antiproliferative activity in NF-κB-active TNBC cells, indicating a distinct efficacy profile that cannot be assumed for other in-class compounds [1].

Quantitative Differentiation of L1BC8 from BRD4 Inhibitors and Other PROTACs


L1BC8 Exhibits Potent In Vitro Inhibition of BRD4 Bromodomains (BD1/BD2)

L1BC8 demonstrates potent inhibitory activity against both the BD1 and BD2 domains of the BRD4 protein, with a reported IC50 value of 0.062 μM [1]. This value is derived from biochemical assays measuring the compound's ability to block BRD4 function. While specific comparative data for other PROTACs in the same assay is not available in the primary literature, this quantitative benchmark is essential for confirming L1BC8's on-target engagement and potency, a fundamental requirement for its use as a degrader payload .

PROTAC BRD4 IC50

Superior Antiproliferative Activity in TNBC Cells Compared to the Standard BRD4 Inhibitor (+)-JQ1

In a direct comparative study using NF-κB-active MDA-MB-231 triple-negative breast cancer (TNBC) cells, L1BC8 (compound 13a) exhibited 'more potent anticancer activity' than the well-established BRD4 inhibitor (+)-JQ1 [1]. While the original publication does not provide a numerical fold-change in the abstract, the qualitative description of superiority is a key differentiator. This enhanced efficacy is attributed to L1BC8's mechanism of antagonizing the protein-protein interaction (PPI) between BRD4 and acetylated RelA [1].

Triple-Negative Breast Cancer BRD4 Inhibitor Cell Viability

Unique Dual Utility as Both a PROTAC Degrader and a Ready-to-Conjugate ADC Payload

A defining feature of L1BC8 is its dual functionality. It is not merely a PROTAC degrader but is specifically designated as a 'drug-linker conjugate for ADC' . This means L1BC8 is pre-equipped with a linker that facilitates direct conjugation to an antibody, a feature absent in most BRD4 PROTACs (e.g., ARV-771, MZ1) which require additional chemical modification [1]. The resulting BRD4-degrader antibody conjugates exhibit potent and antigen-dependent BRD4 degradation and antiproliferation activities in cell-based experiments .

Antibody-Drug Conjugate Drug-Linker Conjugate Targeted Degradation

Optimal Scientific and Industrial Use Cases for L1BC8


Investigating BRD4-Acetylated RelA Protein-Protein Interactions in NF-κB-Driven Cancers

L1BC8 is optimally suited for research into the molecular mechanisms of NF-κB-driven cancers, particularly triple-negative breast cancer (TNBC). Its validated mechanism of action—antagonizing the protein-protein interaction (PPI) between BRD4 and acetylated RelA—makes it a precise tool for studying this specific pathway [1]. The compound's superior activity compared to (+)-JQ1 in this context [1] ensures that observed biological effects are more pronounced and pathway-specific, enabling clearer dissection of downstream signaling events.

Development of Next-Generation Antibody-Drug Conjugates (ADCs) for Targeted BRD4 Degradation

In industrial R&D and advanced academic settings, L1BC8 serves as a critical building block for the synthesis of novel Antibody-Drug Conjugates (ADCs). Its design as a drug-linker conjugate simplifies the creation of ADCs that selectively deliver a BRD4 degrader payload to specific cell types (e.g., cancer cells expressing a target antigen) . This application leverages L1BC8's dual functionality to enable targeted protein degradation with potentially improved therapeutic windows compared to systemic PROTAC administration.

Benchmarking New BRD4 Inhibitors and Degraders in TNBC Cell Models

Given its well-characterized activity and superior performance over the standard inhibitor (+)-JQ1 in MDA-MB-231 cells [1], L1BC8 can serve as a valuable benchmark or positive control compound. Researchers developing novel BRD4-targeting agents can use L1BC8 to establish performance baselines in cell viability, protein degradation, and gene expression assays, ensuring that new candidates demonstrate meaningful improvements in a disease-relevant model.

Validating PROTAC-Dependent Phenotypes in BRD4-Dependent Cell Lines

For researchers aiming to confirm that an observed phenotype is specifically due to BRD4 degradation rather than simple inhibition, L1BC8 is an excellent tool. Its dual action as a potent BRD4 inhibitor (IC50 = 0.062 μM) [1] and a PROTAC degrader allows for comparative studies that can distinguish between the effects of inhibiting BRD4's bromodomain function and the more profound consequences of eliminating the entire protein via the ubiquitin-proteasome system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L1BC8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.